molecular formula C3H5ClO B1595544 2-Chloropropanal CAS No. 683-50-1

2-Chloropropanal

Cat. No. B1595544
CAS RN: 683-50-1
M. Wt: 92.52 g/mol
InChI Key: UAARVZGODBESIF-UHFFFAOYSA-N
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Description

2-Chloropropanal is a chemical compound with the molecular formula C3H5ClO . It is also known by other names such as 2-chloropropionaldehyde .


Synthesis Analysis

The formation mechanism of chloropropanols, including 2-Chloropropanal, is divided into internal and external factors . During heat processing, glycerol, allyl alcohol, chloropropanol esters, sucralose, and carbohydrate in mixed foodstuffs are probable precursors of chloropropanol .


Molecular Structure Analysis

The molecular structure of 2-Chloropropanal consists of 3 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass is 92.524 Da and the monoisotopic mass is 92.002892 Da .


Physical And Chemical Properties Analysis

2-Chloropropanal has a molecular weight of 92.52 g/mol . Other physical and chemical properties such as its appearance, odor, and density were not detailed in the search results.

Scientific Research Applications

Role in Chemical Synthesis

2-Chloropropanal serves as a crucial intermediate in the chemical industry. Its application in synthesizing higher chlorinated compounds is well-documented. These compounds are integral to the production of various commercial products, including agricultural chemicals, dyes, and plastics. Its versatility in chemical reactions highlights its importance in industrial processes and product formulations (Zhou Liang, 2006).

Agricultural Applications

In agriculture, 2-Chloropropanal-derived compounds, such as 2-chloropropionic acid and its esters, are used in the synthesis of herbicides and fungicides. These products play a critical role in pest management strategies, contributing to crop protection and yield improvement. The optical active form of 2-chloropropionic acid, for instance, is an essential component of certain herbicides, demonstrating high physiological activity that benefits agricultural productivity (Zhou Liang, 2006).

Safety And Hazards

2-Chloropropanal is classified as highly flammable and poses a danger as it is toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage .

properties

IUPAC Name

2-chloropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c1-3(4)2-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAARVZGODBESIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020317
Record name 2-Chloropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropropanal

CAS RN

683-50-1
Record name Propanal, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropropanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloropropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROPROPANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO79UV785
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
K Aarset, K Hagen, G Frenking… - The Journal of Physical …, 1993 - ACS Publications
… The values in Table I show that the refined values for bond distances and valence angles in 2-chloropropanal are in good agreement with the ab initio values. The C—C—C=0 torsion …
Number of citations: 2 pubs.acs.org
CR DICK - The Journal of Organic Chemistry, 1962 - ACS Publications
… as to produce either 2chloropropanal or 2,2-dichloropropanal in yields exceeding 85%. … However, the application of these procedures to propanal gives 2-chloropropanal (I) in only 35% …
Number of citations: 28 pubs.acs.org
S Tachibana, J Santodonato… - … and Chemistry: An …, 1989 - Wiley Online Library
2‐Chloropropenal (2‐chloroacrolein), a constituent of softwood kraft chlorination effluent that gives strongly positive results in the Salmonella mutagenicity assay (Ames Test), was …
Number of citations: 5 setac.onlinelibrary.wiley.com
BM Goldschmidt, BL Van Duuren, RC Goldstein - Tetrahedron Letters, 1979 - Elsevier
… What we have shown in this report 1s that the bifunctional alkylating agents 2-chloropropanal and 1-chloro-1,2-epoxy propane react with guanine in dlmethylsulfoxlde to yield a …
Number of citations: 5 www.sciencedirect.com
VS Matiychuk, N D. Obushak, NI Pidlypnyi… - Chemistry of …, 2010 - Springer
3-Aryl-2-chloropropanal was obtained by the reaction of arenediazonium chlorides with acrolein in the presence of copper(II) chloride. N-Aryl(2-pyridyl)-5-(R-benzyl)-1,3-thiazole-2-…
Number of citations: 8 link.springer.com
ВС Матийчук, НД Обушак, НИ Пидлыпный… - Chemistry of …, 2016 - 5.179.29.131
3-Aryl-2-chloropropanal was obtained by the reaction of arenediazonium chlorides with acrolein in the presence of copper (II) chloride. N-Aryl (2-pyridyl)-5-(R-benzyl)-1, 3-thiazole-2-…
Number of citations: 3 5.179.29.131
BL Van Duuren, BM Goldschmidt… - Journal of the …, 1979 - academic.oup.com
… The results of the experiments on sc administration of cis-l,3-dichloropropene and 2-chloropropanal revealed that significant numbers of animals had sarcomas at injection sites (table 3)…
Number of citations: 229 academic.oup.com
B Lecea, A Arrieta, FP Cossío - The Journal of Organic Chemistry, 1997 - ACS Publications
… have reported very interesting computational studies including ab initio calculations on the different conformations of 2-chloropropanal 8a and 2-methoxypropanal 8b in the gas phase. …
Number of citations: 31 pubs.acs.org
AK Yadav, P Dhakad, GR Sharma - Tetrahedron Letters, 2013 - Elsevier
… The resulting intermediate 2-thioxo-1H-4-quinazolinones, when reacted with 2-chloroethanoic acid/2-chloropropanal underwent cyclization to yield the desired product in excellent …
Number of citations: 9 www.sciencedirect.com
VS Matiichuk, DA Frolov, NT Pokhodylo… - Russian Journal of …, 2018 - Springer
… To a mixture of 15 mmol of arylsulfonylketone 2 and 7 mL of 25% aqueous ammonia in 10 mL of ethanol was added at stirring 15 mmol of 3-aryl-2-chloropropanal 1. The reaction …
Number of citations: 9 link.springer.com

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